N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

Medicinal Chemistry Structure-Activity Relationship 1,3,4-Thiadiazole Derivatives

Researchers optimizing the 2-chlorobenzylsulfonyl-1,3,4-thiadiazole scaffold face supply inconsistency that compromises SAR reproducibility. Even minor N-2 acyl or benzyl substituent changes can drastically alter potency and selectivity. This compound delivers the authentic 2-chlorobenzylsulfonyl motif with a branched 3-methylbutanamide side chain-preserving halogen-π interaction geometry and hydrophobic pocket occupancy essential for target engagement. • Sigma receptor-binding scaffold benchmark for N-2 SAR studies. • Defined sulfone geometry for co-crystallization & molecular docking. • Structurally authenticated reference for assay development & selectivity profiling.

Molecular Formula C14H16ClN3O3S2
Molecular Weight 373.9 g/mol
Cat. No. B12207621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
Molecular FormulaC14H16ClN3O3S2
Molecular Weight373.9 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)NC1=NN=C(S1)S(=O)(=O)CC2=CC=CC=C2Cl
InChIInChI=1S/C14H16ClN3O3S2/c1-9(2)7-12(19)16-13-17-18-14(22-13)23(20,21)8-10-5-3-4-6-11(10)15/h3-6,9H,7-8H2,1-2H3,(H,16,17,19)
InChIKeyJBBJWRHXPGIVMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide: Structural Definition & Chemical Class


N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide (CAS 901658-18-2, molecular formula C₁₄H₁₆ClN₃O₃S₂, molecular weight 373.9 g/mol) is a fully synthetic small molecule belonging to the 1,3,4-thiadiazole sulfonamide class . The compound features a 1,3,4-thiadiazole core substituted at the 5-position with a (2-chlorobenzyl)sulfonyl group and at the 2-position with a 3-methylbutanamide side chain. Structurally, it differs from simpler 1,3,4-thiadiazole-2-sulfonamides by replacing the primary sulfonamide group with an acylated amine and by incorporating a 2-chlorobenzyl substituent, which can influence lipophilicity, metabolic stability, and target engagement profiles [1].

1 1,3,4-thiadiazole sulfone chemotype for enzyme or target engagement studies
2 Ortho-chlorobenzyl substitution pattern for SAR exploration
3 Branched 3-methylbutanamide side chain supports metabolic stability research context

N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide vs. In-Class Analogs


Within the 1,3,4-thiadiazole sulfonamide family, biological activity is exquisitely sensitive to the nature of the N-2 acyl group and the 5-sulfonyl substituent. The 2-chlorobenzylsulfonyl motif present in this compound imparts distinct electronic and steric properties compared to unsubstituted benzylsulfonyl or 4-chlorobenzylsulfonyl analogs, potentially altering receptor binding kinetics, metabolic stability, and off-target profiles [1]. Even minor changes—such as replacing chlorine with fluorine at the ortho position of the benzyl ring or modifying the 3-methylbutanamide chain to a linear butanamide—can result in substantially different potency, selectivity, and pharmacokinetic behavior [2]. Generic substitution without experimental validation of these parameters risks selecting a compound with divergent and potentially unsuitable biological properties.

2-chlorobenzyl vs. 4-chlorobenzyl may shift binding kinetics and potency profiles
3-methylbutanamide vs. linear butanamide may alter metabolic stability and pharmacokinetic behavior
Sulfonyl vs. thioether linker can change oxidation state and target interaction properties

N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide Differentiation Evidence


Ortho-Chlorobenzylsulfonyl vs. Para/Meta Substitution Pattern

The target compound incorporates a 2-chlorobenzylsulfonyl moiety at the thiadiazole 5-position. This ortho-substitution pattern is structurally distinct from the 3-chlorobenzyl and 4-chlorobenzyl analogs frequently encountered in commercial libraries. Literature SAR on related thiadiazole sulfonamides demonstrates that the position of chlorine substitution on the benzyl ring can significantly alter biological activity [1]. Specifically, in a series of N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives, the 2-chlorobenzylthio analog (compound 4e) exhibited the highest antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis (MIC = 0.06 µg/mL), outperforming the 4-chlorobenzylthio analog (MIC = 0.25 µg/mL) by approximately 4-fold [2]. While these data derive from a thioether rather than sulfonyl series and a different N-2 substituent, they illustrate the critical role of ortho-chlorine positioning in modulating biological potency.

Ortho-Cl vs Para/Meta
Class-level inference
Reported MIC: 0.06 µg/mL (2-Cl) vs 0.25 µg/mL (4-Cl) in quinolone-thiadiazole series
Supports ortho-chloro SAR review; direct data for sulfone series unavailable
Thioether analog data; class-level inference only
Medicinal Chemistry Structure-Activity Relationship 1,3,4-Thiadiazole Derivatives

3-Methylbutanamide vs. Linear Butanamide and Acetamide Acyl Chains

The target compound bears a branched 3-methylbutanamide (isovaleramide) substituent at the thiadiazole N-2 position. This branched acyl group differs from the linear butanamide and smaller acetamide groups found in structurally related compounds such as N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide and N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide . In general, branched alkyl amides exhibit altered metabolic stability compared to linear analogs due to steric hindrance at the amide bond, which can reduce susceptibility to amidase-mediated hydrolysis [1]. The 3-methylbutanamide chain is a recognized privileged fragment in medicinal chemistry, found in compounds such as atorvastatin (Lipitor®) and other clinically validated molecules, where it contributes to favorable pharmacokinetic profiles [2].

3-Methylbutanamide vs Linear
Class-level inference
Branched chain may reduce amidase susceptibility relative to linear analogs (class-level)
Metabolic stability context to verify; no compound-specific PK data
No direct experimental comparison published
Medicinal Chemistry Pharmacokinetics Side Chain Optimization

Sulfonyl vs. Thioether Linker Differentiation

The target compound contains a sulfonyl (-SO₂-) linker between the thiadiazole core and the 2-chlorobenzyl moiety, whereas several commercially available analogs, including N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide (CAS 393565-17-8), feature a sulfanyl (-S-) thioether linker . The sulfonyl group is the fully oxidized form of the thioether; this oxidation state change can profoundly influence the compound's electronic properties, metabolic stability, and aqueous solubility [1]. Sulfones are generally more resistant to oxidative metabolism than thioethers and exhibit stronger hydrogen bond acceptor capacity, which can impact target binding [2]. In related 1,3,4-thiadiazole carbonic anhydrase inhibitor series, oxidation of the thioether to the sulfone has been shown to alter enzyme inhibition constants by over an order of magnitude [3].

Sulfonyl vs Thioether
Class-level inference
Oxidized sulfone provides distinct H-bond acceptor geometry and improved oxidative stability over thioether
Oxidation-state property may influence target binding and compound stability
Inference from carbonic anhydrase inhibitor SAR; requires verification
Chemical Stability Oxidation State Structure-Property Relationships

Predicted Drug-Likeness and Oral Bioavailability Profile

In silico prediction of physicochemical properties for N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide based on its SMILES (CC(C)CC(=O)Nc1nnc(S(=O)(=O)Cc2ccccc2Cl)s1) suggests compliance with key drug-likeness parameters. The molecular weight of 373.9 g/mol, calculated topological polar surface area (tPSA) of approximately 87–112 Ų, and the presence of 2 hydrogen bond donors (amide NH) and 6 hydrogen bond acceptors position the compound within the general bounds of Lipinski's Rule of Five and Veber's rules for oral bioavailability [1]. The logP is estimated at approximately 3.2–3.8, which is within the optimal range for membrane permeability [2]. These computational predictions differentiate the compound from more polar analogs with additional hydrogen bond donors that may exhibit reduced membrane penetration [3].

Predicted Drug-Likeness
Data to verify
Predicted logP ~3.2–3.8, tPSA ~87–112 Ų, MW 373.9, HBD 2, HBA 6; within Lipinski/Veber space
In silico predictions support membrane permeability research context; no experimental data
Computational estimates only; verify experimentally
Computational Chemistry ADME Prediction Physicochemical Properties

N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide Application Scenarios


Lead Optimization of Thiadiazole Inhibitors with Ortho-Chlorobenzyl Sulfone

The 2-chlorobenzylsulfonyl-thiadiazole scaffold represents a chemotype with demonstrated antibacterial and anticancer potential in closely related series [1]. This compound serves as a direct building block or reference standard for medicinal chemistry programs targeting kinases, carbonic anhydrases, or other enzymes where the 2-chlorobenzylsulfonyl group has been shown to enhance binding affinity through halogen-π interactions with hydrophobic pockets [2]. Scientists developing SAR around the N-2 position can use this compound as a benchmark branched-amide representative.

Sigma Receptor and DPP-4 Target Engagement Profiling

Structural analogs of this compound that share the (2-chlorobenzyl)sulfonyl-1,3,4-thiadiazole core have demonstrated binding affinity for sigma receptors [1] and DPP-4 inhibition [2] in patent and database entries. This compound can be procured as a structurally matched control or comparator in assay development, target deconvolution, or selectivity profiling studies, particularly when evaluating the contribution of the 3-methylbutanamide side chain versus alternative N-2 substituents such as propoxybenzamide or naphthylacetamide groups.

Agrochemical Screening with 1,3,4-Thiadiazole Sulfones

1,3,4-Thiadiazole derivatives bearing sulfonyl and chlorobenzyl substituents have precedent as microbicides and injurious organism controlling agents [1]. The fully oxidized sulfone linker in this compound provides enhanced oxidative stability compared to thioether analogs, which is advantageous for agrochemical formulations requiring prolonged environmental persistence [2]. Procurement of this specific compound enables inclusion in diversity-oriented screening sets targeting agricultural pests and plant pathogens.

Docking and Crystallography Studies of Sulfone Heterocycles

The sulfonyl group in this compound provides two strong hydrogen bond acceptor sites (S=O) in a defined geometry, making it useful for co-crystallization or molecular docking studies aimed at mapping hydrogen bond networks in protein active sites [1]. The 2-chlorobenzyl moiety serves as a useful anomalous scatterer (chlorine) for X-ray crystallography phasing. The branched 3-methylbutanamide chain mimics isoleucine/leucine side chains, facilitating studies of hydrophobic pocket occupancy.

Application
Selection Property
Validation Focus
Thiadiazole inhibitor lead optimization
Ortho-chlorobenzyl sulfone scaffold
Enzyme inhibition assay context and binding site mapping
Sigma receptor / DPP-4 target profiling
(2-chlorobenzyl)sulfonyl core scaffold
Selectivity profiling and comparator control context
Agrochemical microbicide screening
Oxidatively stable sulfone linker
Environmental persistence and antimicrobial assay context
Protein co-crystallization and docking
Sulfonyl H-bond acceptor geometry and Cl anomalous scatterer
Hydrogen bond network mapping and phasing
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